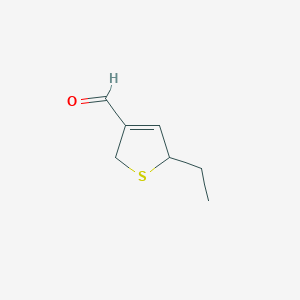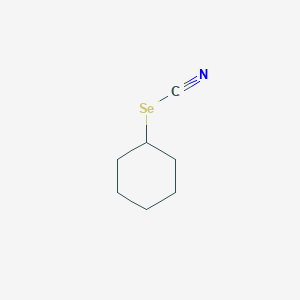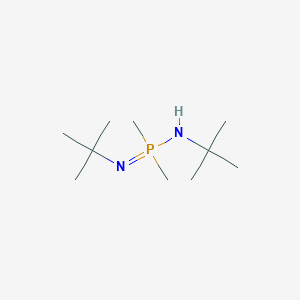
2,4-Pentanedione, 3-(1,3-benzodithiol-2-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Pentanedione, 3-(1,3-benzodithiol-2-yl)- is a chemical compound with the molecular formula C12H12O2S2 It is characterized by the presence of a 1,3-benzodithiol group attached to the 3-position of 2,4-pentanedione
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pentanedione, 3-(1,3-benzodithiol-2-yl)- typically involves the reaction of 1,3-benzodithiol-2-yl with 2,4-pentanedione under specific conditions. One common method involves the use of a base to facilitate the reaction, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Pentanedione, 3-(1,3-benzodithiol-2-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
2,4-Pentanedione, 3-(1,3-benzodithiol-2-yl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or reactivity.
Wirkmechanismus
The mechanism by which 2,4-Pentanedione, 3-(1,3-benzodithiol-2-yl)- exerts its effects involves interactions with molecular targets and pathways. The 1,3-benzodithiol group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways, making the compound useful for studying enzyme mechanisms and other biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Benzylidene-2,4-pentanedione: Similar in structure but with a benzylidene group instead of a 1,3-benzodithiol group.
2,4-Pentanedione, 3-(phenylmethyl)-: Contains a phenylmethyl group in place of the 1,3-benzodithiol group.
Uniqueness
2,4-Pentanedione, 3-(1,3-benzodithiol-2-yl)- is unique due to the presence of the 1,3-benzodithiol group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Eigenschaften
CAS-Nummer |
59375-99-4 |
|---|---|
Molekularformel |
C12H12O2S2 |
Molekulargewicht |
252.4 g/mol |
IUPAC-Name |
3-(1,3-benzodithiol-2-yl)pentane-2,4-dione |
InChI |
InChI=1S/C12H12O2S2/c1-7(13)11(8(2)14)12-15-9-5-3-4-6-10(9)16-12/h3-6,11-12H,1-2H3 |
InChI-Schlüssel |
XWAJILJLPYYWGI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1SC2=CC=CC=C2S1)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[3-(2-Hydroxy-3-methoxyphenyl)acryloyl]benzoic acid](/img/structure/B14600134.png)






![{9-[4-(Methanesulfonyl)phenyl]-9H-fluoren-9-yl}acetaldehyde](/img/structure/B14600195.png)
![1-[1-Methyl-3-(4-methylpent-3-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14600211.png)

